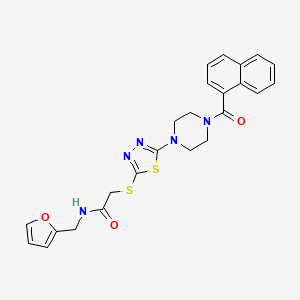
4,6-Dibromo-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibromo-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound is commonly referred to as DMBA, and it is synthesized through a multi-step process that involves the use of various reagents and solvents. DMBA has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry.
Mechanism of Action
The mechanism of action of DMBA is complex and not fully understood. However, it is believed that DMBA works by inhibiting various enzymes and proteins involved in cellular processes. DMBA has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. DMBA has also been shown to inhibit the activity of various kinases, which are proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
DMBA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMBA inhibits cell growth and induces apoptosis in cancer cells. DMBA has also been shown to induce oxidative stress and DNA damage in cells. In vivo studies have shown that DMBA has anti-tumor effects in animal models of cancer.
Advantages and Limitations for Lab Experiments
DMBA has several advantages and limitations for lab experiments. One advantage is that it is a fluorescent probe and can be used to study protein-protein interactions. DMBA is also a building block for the synthesis of various organic compounds. However, DMBA has limitations in terms of its toxicity and potential side effects. Careful handling of DMBA is required to ensure the safety of researchers.
Future Directions
There are several future directions for research involving DMBA. One direction is to further study its anti-cancer properties and potential as a treatment for various types of cancer. Another direction is to study its potential as a fluorescent probe for studying protein-protein interactions. Additionally, DMBA can be used as a building block for the synthesis of various organic compounds, and future research can explore its potential in this area. Overall, DMBA is a promising compound that has many potential applications in various fields of research.
Synthesis Methods
The synthesis of DMBA involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction between 4-methoxyphenylacetic acid and thionyl chloride, which forms 4-methoxyphenylacetyl chloride. This intermediate is then reacted with 2-aminophenol to form 4-methoxyphenyl-2-oxazoline. The final step involves the bromination of 4-methoxyphenyl-2-oxazoline with bromine to form DMBA. The overall synthesis method is complex and requires careful handling of reagents and solvents.
Scientific Research Applications
DMBA has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry. In medicine, DMBA has been shown to exhibit anti-cancer properties and has been studied as a potential treatment for various types of cancer. In biology, DMBA has been used as a fluorescent probe to study protein-protein interactions. In chemistry, DMBA has been used as a building block for the synthesis of various organic compounds.
properties
IUPAC Name |
4,6-dibromo-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N2O2/c1-19-8-4-2-7(3-5-8)14-18-13-10(20-14)6-9(15)12(17)11(13)16/h2-6H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKBMXQJCGCPOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromo-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3011634.png)
![N-(3,4-dimethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B3011637.png)

![2-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3011639.png)
![(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B3011640.png)
![3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B3011642.png)
![4-(3,4-dichlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011643.png)

![N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide](/img/structure/B3011646.png)



